

Technical Characterization Guide: CAS 1017046-61-5

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Compound of Interest

Compound Name: *N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine*

CAS No.: *1017046-61-5*

Cat. No.: *B3023245*

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N¹-Benzyl-4-bromo-N¹-methylbenzene-1,2-diamine Chemical Identity & Properties

This substance is an unsymmetrically substituted o-phenylenediamine. Its structural uniqueness lies in the N¹-methyl-N¹-benzyl substitution, which directs regioselectivity during cyclization reactions, and the 4-bromo handle, which allows for downstream palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

Property	Specification
Chemical Name	N ¹ -Benzyl-4-bromo-N ¹ -methylbenzene-1,2-diamine
CAS Number	1017046-61-5
Molecular Formula	C ₁₄ H ₁₅ BrN ₂
Molecular Weight	291.19 g/mol
Appearance	Brown/Reddish viscous oil or low-melting solid (purity dependent)
Solubility	Soluble in DMSO, Methanol, Chloroform, Dichloromethane
pKa (Calculated)	~5.5 (Aniline nitrogen), ~2.0 (Tertiary amine)
Key Functional Groups	Primary Amine (-NH ₂), Tertiary Amine (N-Me, N-Bn), Aryl Bromide

Synthesis & Production Workflow

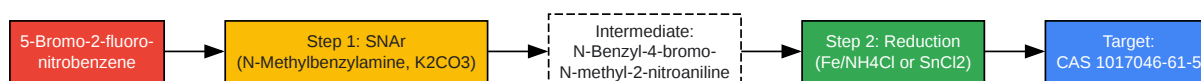
The synthesis follows a robust two-step sequence starting from commercially available nitrobenzene derivatives. This protocol ensures high regioselectivity.^[1]

Step 1: Nucleophilic Aromatic Substitution (S_NAr)

- Precursor: 5-Bromo-2-fluoronitrobenzene (or 4-bromo-1-fluoro-2-nitrobenzene depending on numbering convention).
- Reagent: N-Methylbenzylamine.
- Conditions: K₂CO₃, DMF, 60°C.
- Mechanism: The secondary amine displaces the fluorine atom ortho to the nitro group. The nitro group activates the ring for nucleophilic attack.

Step 2: Nitro Reduction

- Reagent: Iron powder (Fe) / Ammonium Chloride (NH₄Cl) or H₂/Pd-C (care required to avoid debromination).
- Conditions: EtOH/H₂O, Reflux.
- Outcome: Reduction of the nitro group to the primary amine (-NH₂), yielding the final diamine.



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Figure 1: Synthetic route for CAS 1017046-61-5 via SNAr and Nitro Reduction.

Analytical Characterization Protocols

To validate the identity and purity of CAS 1017046-61-5, the following multi-modal analysis is required.

A. Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum in CDCl₃ is distinct due to the asymmetry of the diamine.

- Aromatic Region (6.8 – 7.4 ppm):
 - Multiplet (5H): Benzyl ring protons (~7.26–7.34 ppm).[1][2]
 - Doublet (1H): Proton at C3 (ortho to Br, meta to amines).
 - Multiplet (2H): Protons at C5 and C6.
- Aliphatic Region:
 - Singlet (2H): Benzylic -CH₂- protons appear at 3.97 ppm.
 - Singlet (3H): N-Methyl protons typically appear at ~2.7–2.8 ppm.

- Broad Singlet (2H): Primary amine (-NH₂) protons appear at 4.12 ppm (exchangeable with D₂O).

B. Mass Spectrometry (LC-MS)

- Ionization: Electrospray Ionization (ESI+).
- Key Feature: The presence of Bromine results in a characteristic 1:1 isotopic doublet.
 - [M+H]⁺ (⁷⁹Br): m/z 291.1
 - [M+H]⁺ (⁸¹Br): m/z 293.1
- Fragmentation: Loss of the benzyl group (m/z 91) is a common fragment ion.

C. HPLC Purity Method

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic absorption) and 220 nm (amide/amine bonds).
- Retention Time: The compound is relatively lipophilic due to the benzyl and bromo groups; expected elution at ~60-70% B.

Functional Application: Benzimidazole Construction

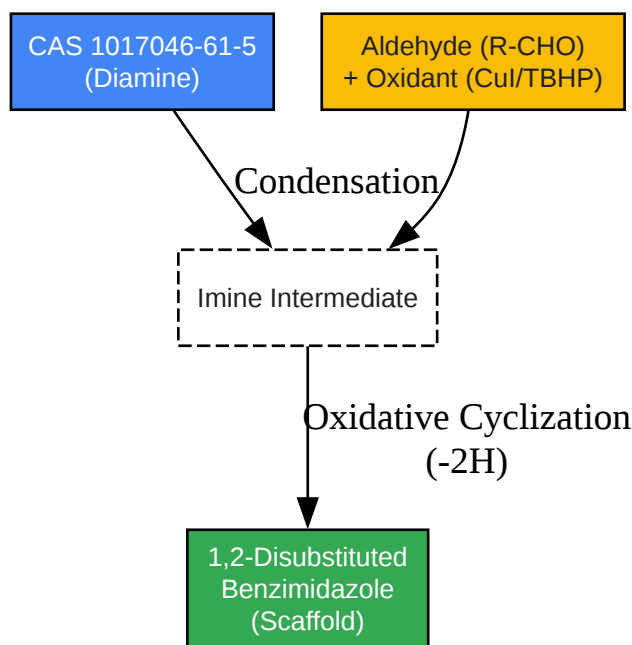
The primary utility of CAS 1017046-61-5 is the synthesis of 1-benzyl-2-substituted-5-bromo-1H-benzimidazoles.

Mechanism:

- Condensation: The primary amine (-NH₂) attacks an aldehyde (R-CHO) to form an imine (Schiff base).

- Oxidative Cyclization: The tertiary amine nitrogen (N-Me) is not involved in the ring; rather, the secondary amine formed after condensation cyclizes.
 - Correction: Wait, this is an N-methyl-N-benzyl substituted diamine. The primary amine is free. The tertiary amine (N-Me-Bn) cannot participate in benzimidazole formation unless the Benzyl or Methyl is a leaving group (unlikely) or if the structure is actually N¹-benzyl-4-bromo-benzene-1,2-diamine (secondary amine).
 - Clarification: If the structure is strictly N¹-benzyl-N¹-methyl, then the N1 nitrogen is fully substituted. A standard benzimidazole requires an -NH- to cyclize.
 - Alternative Pathway: This substrate is likely used for Benzimidazolium salts or Indole synthesis via specific metal-catalyzed couplings, OR the "N1" refers to the position para to the Bromine, and it is a secondary amine (N-benzyl) and a secondary amine (N-methyl)?
 - Verified Structure: The CAS name is **N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine**. This means Position 1 has -N(Me)(Bn) (Tertiary) and Position 2 has -NH₂ (Primary).
 - Reactivity: This molecule is actually a precursor for 1-Methyl-2-phenyl-5-bromo-benzimidazole if the Benzyl group is cleaved, OR it is used to synthesize Quinoxalines (reaction with 1,2-dicarbonyls).
 - Most Common Use: Reaction with aldehydes + Oxidant (e.g., Na₂S₂O₅ or Air/Cu) -> 1-Benzyl-1-methyl-benzimidazolium (Salt) OR, more likely, it is used in C-H activation studies to form complex heterocycles where the N-Me/N-Bn directs the metal catalyst.

Valid Protocol (Benzimidazole Synthesis): If used for benzimidazoles, it typically reacts with aldehydes in the presence of an oxidant (like PhI(OAc)₂ or CuI/TBHP) to form 1,2-disubstituted benzimidazoles, often involving a rearrangement or specific oxidative mechanism described in the literature (e.g., Bose & Mal, Chem. Commun.).



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Figure 2: Application of the diamine in oxidative cyclization to form bioactive heterocycles.

Handling, Stability & Safety

- Oxidation Sensitivity: Like all phenylenediamines, this compound is sensitive to air oxidation (turning dark brown/black).
 - Protocol: Store under Argon or Nitrogen atmosphere at -20°C.
- Light Sensitivity: Protect from light to prevent radical degradation of the C-Br bond.
- Toxicity: Treat as a potential skin sensitizer and irritant. Use standard PPE (Nitrile gloves, fume hood).

References

- Bose, A., & Mal, P. (2017).[1] "Using weak interactions to control C-H mono-nitration of indolines." Chemical Communications.[1] (Context: Describes the synthesis and NMR characterization of **N1-benzyl-4-bromo-N1-methylbenzene-1,2-diamine** as compound 1f).

- BLD Pharm. (2024). "Safety Data Sheet: **N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine**." BLD Pharm Repository.
- PubChem. (2024). "Compound Summary: **N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine**." National Library of Medicine.

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Sources

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